
Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate
Overview
Description
Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trityl-protected imidazole ring and an ethyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Trityl Protection: The imidazole ring is then protected with a trityl group (triphenylmethyl group) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the imidazole with trityl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the imidazole derivative with ethyl 4-bromobutanoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the trityl protecting group, revealing the free imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trityl deprotection is typically achieved using acidic conditions, such as trifluoroacetic acid.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction will produce the deprotected imidazole compound.
Scientific Research Applications
Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its imidazole core.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate is primarily related to its imidazole ring. Imidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The trityl group provides steric protection, allowing for selective reactions at specific sites. The ester group can undergo hydrolysis to release the active imidazole compound, which then exerts its effects through binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate can be compared to other imidazole derivatives, such as:
Ethyl 4-(1-benzyl-1H-imidazol-4-yl)butanoate: Similar structure but with a benzyl group instead of a trityl group.
Ethyl 4-(1-methyl-1H-imidazol-4-yl)butanoate: Contains a methyl group instead of a trityl group.
Ethyl 4-(1-phenyl-1H-imidazol-4-yl)butanoate: Features a phenyl group in place of the trityl group.
Uniqueness
The uniqueness of this compound lies in its trityl protection, which provides steric hindrance and stability during synthetic transformations. This makes it a valuable intermediate for the synthesis of complex molecules where selective reactions are required.
Properties
IUPAC Name |
ethyl 4-(1-tritylimidazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-2-32-27(31)20-12-19-26-21-30(22-29-26)28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h3-11,13-18,21-22H,2,12,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJWUALROCNBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol](/img/structure/B3179753.png)
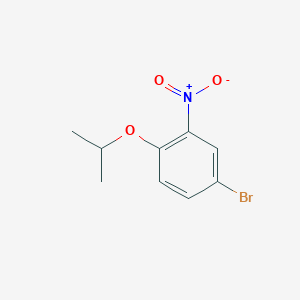

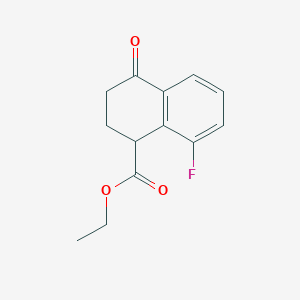
![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)
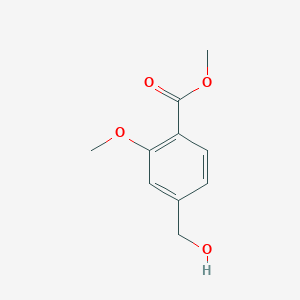
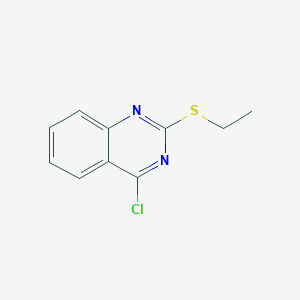
![7-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B3179806.png)

![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)


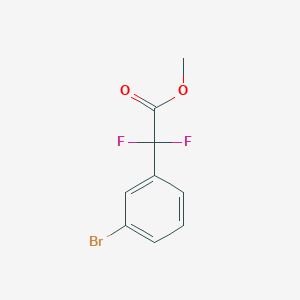
![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)
